Electrosynthetic Yield Superiority: 93% for Target Compound vs. 4–92% for Structural Analogs
Under divided galvanostatic electrolysis conditions using a Pt anode in NaCl aqueous solution, 1-methylpyrazole-5-carboxylic acid (the direct precursor to the target compound) achieved a 4-chlorination yield of 93%. This represents the highest yield among the five pyrazolecarboxylic acids tested in the study. The near-quantitative conversion under mild aqueous electrochemical conditions indicates superior substrate compatibility compared to analogs with electron-withdrawing substituents [1].
| Evidence Dimension | Electrosynthetic chlorination yield at 4-position |
|---|---|
| Target Compound Data | 93% yield |
| Comparator Or Baseline | 1-Methyl-3-nitropyrazole-5-carboxylic acid (4% yield); 1-Methyl-pyrazole-3-carboxylic acid (69% yield); 1-Ethylpyrazole-3-carboxylic acid (80% yield); Pyrazole-3(5)-carboxylic acid (92% yield) |
| Quantified Difference | 4% to 93% range; target compound yield exceeds the poorest-performing analog by 89 percentage points; exceeds the next-closest analog (1-methyl-pyrazole-3-carboxylic acid) by 24 percentage points |
| Conditions | Pt anode, NaCl aqueous solution, divided galvanostatic electrolysis |
Why This Matters
This yield differential directly impacts cost-per-gram calculations for scale-up procurement: higher electrolytic efficiency translates to reduced raw material waste, shorter production cycles, and lower overall cost of goods compared to less efficiently synthesized 4-chloro analogs.
- [1] Lyalin BV, Petrosyan VA, Ugrak BI. Electrosynthesis of 4-chloropyrazolecarboxylic acids. Russian Chemical Bulletin. 2010;59(2):375-379. View Source
